N-(1,3-benzodioxol-5-ylmethyl)-6-methoxy-4-quinazolinamine is a small molecule compound that belongs to the class of quinazolinamine derivatives. It is characterized by its unique structure, which includes a benzodioxole moiety and a methoxy group attached to a quinazoline backbone. This compound has garnered interest for its potential biological activities and applications in medicinal chemistry.
The compound is classified as an experimental drug with no current approvals for clinical use. It is part of ongoing research aimed at exploring its therapeutic potential, particularly in the context of diseases mediated by specific molecular pathways.
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-methoxy-4-quinazolinamine typically involves multi-step organic reactions. The synthesis can be approached through the following general steps:
The synthetic route requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor the progress and confirm the structure of intermediates.
The molecular structure of N-(1,3-benzodioxol-5-ylmethyl)-6-methoxy-4-quinazolinamine can be represented as follows:
The compound features:
The compound's InChI Key is provided for computational purposes: QHIMVPIOWKYPSO-UHFFFAOYSA-N
. Structural data can also be visualized using molecular modeling software that supports SMILES notation.
N-(1,3-benzodioxol-5-ylmethyl)-6-methoxy-4-quinazolinamine can participate in various chemical reactions:
Each reaction type requires specific conditions such as temperature control, choice of solvents, and catalysts to ensure high yields and selectivity.
The mechanism of action for N-(1,3-benzodioxol-5-ylmethyl)-6-methoxy-4-quinazolinamine is not fully elucidated but may involve modulation of specific signaling pathways in cells. Potential targets include:
Further pharmacological studies are necessary to clarify its mechanism and identify specific biological targets.
These properties suggest that the compound may exhibit significant lipophilicity, influencing its absorption and distribution in biological systems.
N-(1,3-benzodioxol-5-ylmethyl)-6-methoxy-4-quinazolinamine is primarily explored for its potential therapeutic applications in treating diseases linked to dysregulated signaling pathways, particularly those involving kinases or receptor interactions. Research continues into its efficacy in preclinical models, examining its role in cancer therapy and other conditions influenced by similar molecular mechanisms.
N-(1,3-Benzodioxol-5-ylmethyl)-6-methoxy-4-quinazolinamine represents a synthetically engineered small molecule with significant potential in medicinal chemistry. The systematic IUPAC name directly describes its atomic connectivity: a quinazoline core substituted with a methoxy group at position 6 and an amine linkage to a 1,3-benzodioxolylmethyl group at position 4. This nomenclature precisely locates these critical substituents on the heterocyclic scaffold [1]. Alternative naming conventions may reference it as 6-methoxy-N-(piperonyl)-4-quinazolinamine, highlighting the common name "piperonyl" for the 1,3-benzodioxol-5-ylmethyl moiety. The compound's molecular formula is established as C17H15N3O3, corresponding to a molecular weight of 309.33 g/mol [1]. While no specific CAS registry number appears in the provided records for this exact compound, structurally analogous benzodioxole-containing compounds like N-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-quinazolinamine (Aldrich CPR R823368) demonstrate the consistent naming patterns for this chemical family [6].
Table 1: Nomenclature and Chemical Identifiers
Nomenclature Type | Identifier |
---|---|
Systematic IUPAC Name | N-(1,3-Benzodioxol-5-ylmethyl)-6-methoxyquinazolin-4-amine |
Common Name Variant | 6-Methoxy-N-(piperonyl)quinazolin-4-amine |
Molecular Formula | C17H15N3O3 |
Molecular Weight | 309.33 g/mol |
Related Compounds | N-(1,3-Benzodioxol-5-ylmethyl)-2-phenyl-4-quinazolinamine (R823368) [6] |
The molecular architecture integrates three pharmacologically significant components: a quinazoline heterocycle, a methoxy substituent, and a 1,3-benzodioxole unit. The planar quinazoline system provides a π-electron-rich framework capable of diverse binding interactions with biological targets. At position 6, the methoxy group (–OCH3) serves as an electron-donating substituent that significantly influences electron distribution across the quinazoline ring, potentially enhancing binding affinity to complementary enzymatic pockets [1] [4]. The critical linkage at position 4 consists of a secondary amine (–NH–) connected to a methylene bridge (–CH2–), which attaches to the 5-position of the 1,3-benzodioxole system. This benzodioxole moiety forms a fused bicyclic structure with a methylenedioxy bridge (–O–CH2–O–) creating a planar, electron-rich aromatic system known to influence bioavailability and membrane permeability [7].
The spatial arrangement confers distinct physicochemical properties:
Table 2: Structural Characteristics and Calculated Properties
Structural Feature | Role/Property |
---|---|
Quinazoline Core | Planar heterocyclic scaffold enabling π-stacking interactions |
6-Methoxy Substituent | Electron-donating group modulating electron density |
Secondary Amine Linkage | Hydrogen bond donor site; conformational flexibility |
1,3-Benzodioxole | Planar aromatic system enhancing lipophilicity |
Calculated logP | ~2.7 (moderate lipophilicity) |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 3 (enabling conformational adaptation) |
The strategic design of N-(1,3-benzodioxol-5-ylmethyl)-6-methoxy-4-quinazolinamine emerged from targeted explorations of quinazoline derivatives as privileged scaffolds in drug discovery. Quinazolines gained prominence with the FDA approval of kinase inhibitors like erlotinib and gefitinib, establishing this heterocycle as a versatile template for targeting ATP-binding domains. The specific incorporation of the 1,3-benzodioxole moiety represents a calculated approach to enhance blood-brain barrier permeability and modulate electron distribution patterns, leveraging known pharmacokinetic advantages observed in CNS-active compounds containing this group [4] [8].
Patent analyses reveal that structurally analogous quinazoline derivatives have been investigated as inhibitors of growth factor receptors and phosphotransferases, particularly for oncology applications targeting tyrosine kinase signaling pathways . The benzodioxolylmethylamino substitution pattern at position 4 appears strategically selected to mimic natural substrates while conferring metabolic stability. Molecular hybridization approaches combining quinazoline with benzodioxole functionalities align with contemporary trends in developing kinase-targeted therapies for proliferative disorders. Specifically, derivatives sharing structural motifs with this compound have been claimed in patents covering tricyclic inhibitors of poly(ADP-ribose) polymerase (PARP)—a critical target in DNA repair pathways—highlighting the therapeutic relevance of this chemical class in cancer therapeutics [5] [8]. The compound's emergence reflects the evolution of structure-based design strategies focused on optimizing heterocyclic core structures with bioenhancing substituents for targeted therapy applications.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0